![molecular formula C11H12N2O2S B2436867 2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid CAS No. 874594-05-5](/img/structure/B2436867.png)
2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid
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Overview
Description
“2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid” is a chemical compound with the CAS Number: 874594-05-5 . It has a molecular weight of 236.29 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2S/c1-16-7-10-12-8-4-2-3-5-9 (8)13 (10)6-11 (14)15/h2-5H,6-7H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 236.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Crystal Structure and Molecular Interactions
- The title compound, C13H14O4S, was prepared by oxidation of methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid, revealing the molecular structure and interactions such as aromatic π–π interactions and C—H⋯π interactions, contributing to the understanding of molecular stability and properties (Choi et al., 2008).
Synthesis and Characterization
- The synthesis and characterization of the compound involve oxidative reactions, providing insights into the chemical reactivity and potential applications in synthetic chemistry and materials science (Choi et al., 2009).
Pharmacological Activity
- A related compound derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid was synthesized and showed notable analgesic and anti-inflammatory activities, hinting at potential therapeutic applications of similar compounds (Gowda et al., 2011).
Potential Biological Activity
- Synthesis of new compounds with potential biological activity, including those with chloro and methyl substituents, highlights the compound's role in developing biologically active molecules (Párkányi & Schmidt, 2000).
Antimicrobial Activity
- Derivatives of the compound demonstrated significant antibacterial and antifungal activities, suggesting its use in developing new antimicrobial agents (Kalekar et al., 2011).
Fluorescence Properties
- A compound synthesized from related chemical structures exhibited selective fluorescent quenching effects with Co2+, indicating potential applications in chemical sensing and fluorescence-based detection methods (Rui-j, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
properties
IUPAC Name |
2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-16-7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHLMVTUGGUWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid |
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